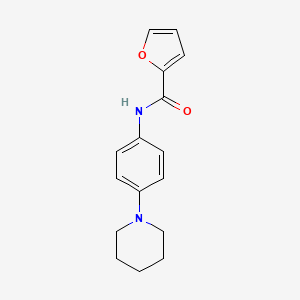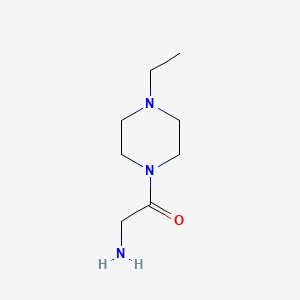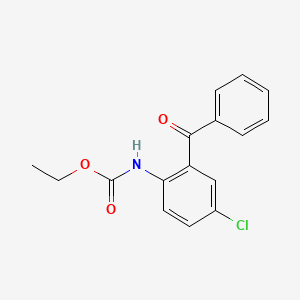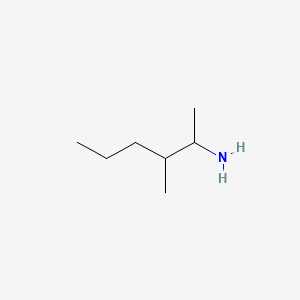![molecular formula C14H20BrNO2S B12115364 [(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine](/img/structure/B12115364.png)
[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine is a complex organic compound that features a brominated trimethylphenyl group attached to a sulfonyl group, which is further connected to a cyclopentylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine typically involves multiple steps:
Bromination: The starting material, 2,4,6-trimethylphenol, undergoes bromination to introduce a bromine atom at the 3-position.
Sulfonylation: The brominated product is then subjected to sulfonylation using a suitable sulfonyl chloride reagent to form the sulfonyl derivative.
Amination: Finally, the sulfonyl derivative reacts with cyclopentylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.
Coupling Reactions: The amine group can engage in coupling reactions with other electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to different sulfonyl or amine derivatives.
Wissenschaftliche Forschungsanwendungen
[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may serve as probes or inhibitors in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophilic center, while the amine group may participate in hydrogen bonding or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]methylamine
- [(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]ethylamine
- [(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]propylamine
Uniqueness
[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine is unique due to the presence of the cyclopentylamine moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological systems.
Eigenschaften
Molekularformel |
C14H20BrNO2S |
|---|---|
Molekulargewicht |
346.29 g/mol |
IUPAC-Name |
3-bromo-N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H20BrNO2S/c1-9-8-10(2)14(11(3)13(9)15)19(17,18)16-12-6-4-5-7-12/h8,12,16H,4-7H2,1-3H3 |
InChI-Schlüssel |
VQYCQHSJAJJREN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC2CCCC2)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12115296.png)
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12115299.png)
![[5-(Aminomethyl)-2-methoxyphenyl]acetic acid](/img/structure/B12115307.png)

![3-(1-Hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12115315.png)




![2-(4-chlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12115341.png)
![3,4-dichlorophenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12115346.png)



